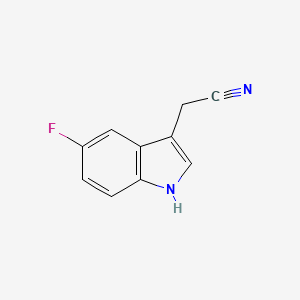

2-(5-fluoro-1H-indol-3-yl)acetonitrile

Overview

Description

2-(5-Fluoro-1H-indol-3-yl)acetonitrile is a nitrile-containing indole derivative characterized by a fluorine atom at the 5-position of the indole ring and an acetonitrile group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as 5-HT7 (Ki = 8 nM in triazine derivatives) and enzymes like Notum, a Wnt deacylase . Its structural features—electron-withdrawing fluorine and the polar nitrile group—influence its electronic properties, reactivity, and binding interactions, making it a versatile scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-fluoroindole with acetonitrile in the presence of a base. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

2-(5-fluoro-1H-indol-3-yl)acetonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

- N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide (HWH): Structural Difference: Replaces the nitrile group with an ethylacetamide chain. This compound was identified as a Notum inhibitor with structural similarity to melatonin . Biological Relevance: Demonstrated crystallographic binding to Notum (≤1.5 Å resolution), highlighting the importance of the 5-fluoroindole core in enzyme inhibition .

5-Methoxyindole-3-acetonitrile :

- Structural Difference : Substitutes fluorine with a methoxy group at the 5-position.

- Electronic Impact : Methoxy is electron-donating, increasing electron density on the indole ring, whereas fluorine is electron-withdrawing. This alters π-π stacking and dipole interactions in receptor binding .

- Synthetic Utility : Both compounds are intermediates for melatonin analogs, but the fluorine variant may offer better metabolic stability due to reduced oxidative metabolism .

- 2-(5-Nitro-1H-indol-3-yl)acetonitrile: Structural Difference: Replaces fluorine with a nitro group. However, nitro groups are associated with toxicity risks, limiting therapeutic applications .

Heterocycle Modifications

- 2-(1-Ethyl-1H-indol-3-yl)acetonitrile: Structural Difference: Incorporates an ethyl group at the indole nitrogen. Synthesized with a 47% yield via alkylation of indole-3-acetonitrile .

- 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile: Structural Difference: Replaces indole with benzofuran. Electronic and Binding Impact: Benzofuran’s oxygen atom alters aromaticity and hydrogen-bonding capacity.

2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile :

Functional Group Variations

(5-Fluoro-1H-indol-3-yl)acetic Acid :

- Structural Difference : Replaces nitrile with a carboxylic acid.

- Interaction Profile : The carboxylic acid enables ionic interactions with basic residues in target proteins, whereas the nitrile engages in dipole-dipole interactions. This difference is critical in optimizing binding kinetics and selectivity .

N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-1,3,5-triazine-2,4,6-triamine :

- Structural Difference : Incorporates a triazine ring linked via an ethyl group.

- Biological Activity : Exhibits high 5-HT7 receptor affinity (Ki = 8 nM), attributed to the 5-fluoroindole moiety’s electronegativity enhancing π-cation interactions. Moderate metabolic stability (CYP3A4 affinity) and low hepatotoxicity (<50 µM) make it a promising lead .

Key Comparative Data

Research Findings and Implications

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances binding in enzyme pockets (e.g., Notum) by polarizing the indole ring, while methoxy or nitro groups alter charge distribution and reactivity .

- Biological Performance: Triazine derivatives with 5-fluoroindole moieties show superior receptor affinity compared to non-fluorinated analogs, underscoring fluorine’s role in optimizing ligand-receptor interactions .

- Synthetic Challenges : Lower yields in ethyl-substituted indoles (47% vs. 41% in benzoimidazoles ) highlight steric and electronic hurdles in alkylation reactions.

Biological Activity

2-(5-fluoro-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its diverse biological activities. The presence of a fluorine atom in its structure enhances its stability and biological efficacy, making it a subject of interest in medicinal chemistry. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound.

This compound exhibits significant interactions with various enzymes and receptors, which are crucial for its biological activity. Its ability to bind with high affinity to multiple receptors positions it as a potential candidate for therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 163.16 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Enhanced stability due to fluorine substitution |

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Antiviral Activity : It has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Properties : The compound modulates inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell growth and viral replication, thereby exerting therapeutic effects.

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

- Antiviral Effects : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, highlighting its potential as an antiviral agent .

- Anti-inflammatory Activity : In cellular models of inflammation, this compound reduced the expression of pro-inflammatory cytokines, suggesting its role in modulating immune responses .

- Anticancer Properties : In a recent investigation, the compound was found to induce apoptosis in cancer cell lines, with IC₅₀ values indicating significant potency against various cancer types .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(5-fluoro-1H-indol-3-yl)acetonitrile, and how is its purity validated?

Basic Research Focus

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indole derivatives. For example, 5-fluoro-1H-indole derivatives are functionalized using PEG-400/DMF solvent systems with CuI as a catalyst, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) . Purity is validated using 1H NMR, 13C NMR, 19F NMR , and high-resolution mass spectrometry (HRMS). TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus

Key techniques include:

- 1H/13C NMR : To confirm the indole core and substituent positions. Fluorine-specific 19F NMR resolves electronic environments of the fluorine atom .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute structural confirmation. SHELXL refinement software is widely used to resolve atomic coordinates, especially for indole derivatives .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Advanced Research Focus

Variables to optimize:

- Catalyst loading : CuI (5–10 mol%) balances reaction rate and side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates.

- Temperature : Room temperature or mild heating (40–60°C) prevents decomposition of nitrile groups.

- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts .

Q. How should researchers address contradictions in spectroscopic data between batches?

Advanced Research Focus

- Cross-validation : Use complementary techniques (e.g., NMR + HRMS) to confirm structural integrity.

- Impurity analysis : LC-MS or HPLC identifies byproducts (e.g., unreacted starting materials or oxidation products).

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Q. What role does this compound play in PROTAC development?

Advanced Research Focus

The compound serves as a building block for proteolysis-targeting chimeras (PROTACs) , linking target proteins to E3 ubiquitin ligases. Its nitrile group enables functionalization via click chemistry or nucleophilic substitution. Evidence shows its derivative, 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid, is used in high-throughput PROTAC pipelines .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they managed?

Methodological Focus

- Twinned crystals : Common in indole derivatives due to planar stacking. SHELXD/SHELXE software phases data robustly .

- Hydrogen bonding : N–H···O/F interactions complicate refinement. Restraints on H-atom positions (e.g., N–H = 0.90 ± 0.01 Å) improve model accuracy .

- Data-to-parameter ratio : Aim for >15:1 to avoid overfitting. High-resolution data (<1.0 Å) is ideal .

Q. How is the compound’s stability assessed under different storage conditions?

Advanced Research Focus

- Thermal stability : TGA/DSC analysis monitors decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation. Store in amber vials at –20°C for long-term stability .

- Moisture sensitivity : Karl Fischer titration quantifies hygroscopicity. Use desiccants in storage .

Q. What safety protocols are essential for handling this compound?

Methodological Focus

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Waste disposal : Neutralize with alkaline hydrolysis before discarding .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Advanced Research Focus

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., nitrile vs. indole C3 positions).

- Molecular docking : Screens potential biological targets by simulating binding to enzymes or receptors .

- pKa prediction : Tools like MarvinSuite estimate solubility and ionization states in biological media.

Q. What strategies mitigate low yields in large-scale syntheses?

Advanced Research Focus

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMIZCBOTYJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512264 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73139-85-2 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.